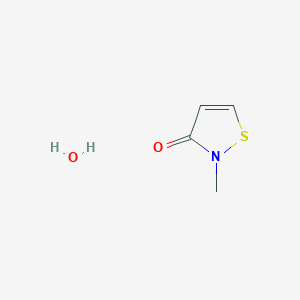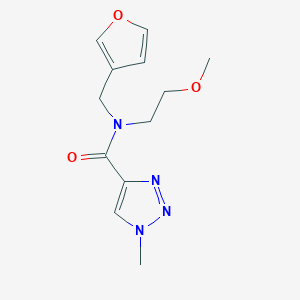![molecular formula C30H29N5O2 B2701857 N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,3-diphenylpropanamide CAS No. 922845-42-9](/img/structure/B2701857.png)
N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,3-diphenylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule with several functional groups. It contains a pyrazolo[3,4-d]pyrimidine core, which is a bicyclic ring system consisting of a pyrazole ring fused to a pyrimidine ring . This core is substituted with various groups including a 3-methylbenzyl group and a diphenylpropanamide group.
Synthesis Analysis
While specific synthesis methods for this compound were not found, compounds with similar structures are often synthesized through multi-step reactions involving the formation of the pyrazolo[3,4-d]pyrimidine core followed by various substitution reactions .Molecular Structure Analysis
The molecular structure of this compound would be expected to be quite complex due to the presence of multiple ring systems and various substituents. The pyrazolo[3,4-d]pyrimidine core provides a rigid, planar structure, while the various substituents add complexity and potentially influence the compound’s physical and chemical properties .Chemical Reactions Analysis
The reactivity of this compound would be expected to be influenced by the various functional groups present. For example, the amide group could potentially undergo hydrolysis or condensation reactions, while the aromatic rings could participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple aromatic rings would likely make the compound relatively non-polar and potentially lipophilic. The compound’s solubility, melting point, boiling point, and other properties would depend on the specific arrangement and nature of its functional groups .Aplicaciones Científicas De Investigación
Anticancer Applications
Several studies have focused on the synthesis of novel pyrazolopyrimidine derivatives due to their significant anticancer activities. For instance, Rahmouni et al. (2016) synthesized a novel series of pyrazolopyrimidines that were evaluated for their cytotoxic activities against different cancer cell lines, including HCT-116 and MCF-7. These compounds demonstrated promising cytotoxic activities, suggesting their potential as anticancer agents (Rahmouni et al., 2016). Similarly, Abdellatif et al. (2014) reported the synthesis of pyrazolo[3,4-d]pyrimidin-4-one derivatives with significant antitumor activity against the MCF-7 human breast adenocarcinoma cell line (Abdellatif et al., 2014).
Anti-inflammatory and Antiulcerogenic Properties
Auzzi et al. (1983) explored pyrazolo[1,5-a]pyrimidin-7-ones as a new class of nonsteroidal anti-inflammatory drugs (NSAIDs) that showed promising activity without the ulcerogenic effects typically associated with traditional NSAIDs. This highlights the compound's potential in developing safer anti-inflammatory therapies (Auzzi et al., 1983).
Antimicrobial Activity
Novel pyrazole derivatives, including pyrazolopyrimidine structures, have been synthesized and evaluated for their antimicrobial properties. Hafez et al. (2016) created compounds that displayed both antimicrobial and anticancer activity, suggesting a dual-use potential in pharmaceutical development (Hafez et al., 2016).
Synthesis and Chemical Characterization
Research by Heo and Jeon (2017) described a solid-phase synthetic method for building a compound library of N-alkyl-4-alkylamino-1-aryl-1H-pyrazolo[3,4-d]pyrimidine-6-carboxamide derivatives, showcasing the versatility and utility of pyrazolopyrimidine scaffolds in medicinal chemistry (Heo & Jeon, 2017).
Direcciones Futuras
Mecanismo De Acción
Target of Action
The compound contains a pyrazolo[3,4-d]pyrimidine moiety, which is a structural feature found in various bioactive molecules . Compounds with this structure often interact with kinases, G-protein coupled receptors, or other proteins involved in signal transduction .
Mode of Action
The mode of action of such compounds typically involves binding to their target protein and modulating its activity . The exact changes induced by this compound would depend on the specific target and the nature of the interaction.
Biochemical Pathways
The affected pathways would depend on the specific targets of the compound. Given the common targets of pyrazolo[3,4-d]pyrimidine compounds, potential affected pathways could include various signal transduction pathways .
Pharmacokinetics
The ADME properties of the compound would depend on various factors including its chemical structure and the specific biological context. In general, compounds with this structure are designed to have good bioavailability .
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific targets and pathways affected. These could potentially include changes in cell proliferation, differentiation, or survival .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. The specific effects would depend on the compound’s chemical properties and its biological context .
Propiedades
IUPAC Name |
N-[2-[5-[(3-methylphenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-3,3-diphenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H29N5O2/c1-22-9-8-10-23(17-22)20-34-21-32-29-27(30(34)37)19-33-35(29)16-15-31-28(36)18-26(24-11-4-2-5-12-24)25-13-6-3-7-14-25/h2-14,17,19,21,26H,15-16,18,20H2,1H3,(H,31,36) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIOBEOKRFLYMHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=NC3=C(C2=O)C=NN3CCNC(=O)CC(C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H29N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,3-diphenylpropanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

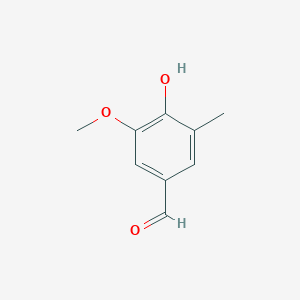
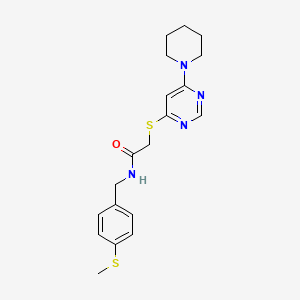

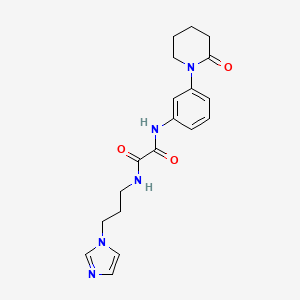

![4-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-1-(pyridin-2-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2701784.png)
![Tert-butyl 2-(((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)carbamoyl)piperidine-1-carboxylate](/img/structure/B2701785.png)


![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2701791.png)
![2-(4-benzoylphenyl)-2-(4-fluorophenyl)-N-[(methoxyimino)methyl]acetamide](/img/structure/B2701792.png)

